molecular formula C10H10N2O7 B1460303 Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate CAS No. 1356338-52-7

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate

Cat. No. B1460303
M. Wt: 270.2 g/mol
InChI Key: PISBFMTVMRUODY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is an organic compound with the molecular formula C10H10N2O7 . It has a molecular weight of 270.2 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Applications in Process Intensification and Solvent Usage

Ethyl acetate, a related ester, is extensively utilized as a solvent in paints, coatings, resins, inks, and is a main ingredient in various fragrances and flavors for consumer products. It is also used in decaffeination processes. Studies on ethyl acetate production have focused on various process intensification techniques to overcome chemical equilibrium limitations, reduce energy consumption, and ensure economic effectiveness. These techniques include Reactive distillation, pervaporation-assisted reactive distillation, and microwave reactive distillation, among others, highlighting the effect of process parameters on ethyl acetate purity and production rate (Patil & Gnanasundaram, 2020).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), another related compound, have been extensively reviewed, demonstrating the capability of microorganisms to degrade ETBE in soil and groundwater. This process is essential for mitigating the environmental impact of fuel oxygenates, highlighting the need for understanding microbial pathways and the influence of co-contaminants on biodegradation efficiency (Thornton et al., 2020).

Toxicological Reviews

A toxicological review of ethyl tertiary-butyl ether (another ether compound) provides insight into its low toxicity and the rapid metabolism in organisms, suggesting a modest potential for human exposure through inhalation. This review emphasizes the importance of understanding the biological effects and metabolic pathways of chemical compounds to assess their safety and environmental impact (Mcgregor, 2007).

properties

IUPAC Name

ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-2-19-8(13)5-6-3-4-7(11(15)16)10(14)9(6)12(17)18/h3-4,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISBFMTVMRUODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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